molecular formula C7H4Br2ClF B1411221 2,4-Dibromo-6-fluorobenzyl chloride CAS No. 1806354-50-6

2,4-Dibromo-6-fluorobenzyl chloride

Cat. No.: B1411221
CAS No.: 1806354-50-6
M. Wt: 302.36 g/mol
InChI Key: KWVJWYLVZCLFPE-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzyl chloride (C₇H₄Br₂FCl, molecular weight ≈ 302.4 g/mol) is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with bromine atoms at the 2- and 4-positions and a fluorine atom at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its multiple halogen substituents enhance reactivity and enable selective functionalization. Its structure combines electron-withdrawing halogens (Br, F) and a reactive benzyl chloride group (CH₂Cl), making it valuable for cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name

1,5-dibromo-2-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVJWYLVZCLFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-fluorobenzyl chloride typically involves the halogenation of 6-fluorobenzyl chloride. One common method is the bromination of 6-fluorobenzyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dibromo-6-fluorobenzyl chloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

    Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction: Formation of 2,4-dibromo-6-fluorotoluene.

Scientific Research Applications

Antiviral Agents

Research indicates that compounds similar to 2,4-Dibromo-6-fluorobenzyl chloride can serve as potent non-nucleoside inhibitors of viral polymerases. For instance, modifications of halogenated benzyl derivatives have shown promising results against hepatitis C virus (HCV) by inhibiting the NS5B polymerase activity .

Case Study : A study on fluorinated benzyl derivatives demonstrated that introducing fluorine atoms significantly enhances the binding affinity to viral targets, thereby increasing the efficacy of antiviral agents .

Antitumor Activity

The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Fluorinated compounds are known to exhibit enhanced metabolic stability and improved pharmacokinetic profiles, making them suitable candidates for antitumor drug development .

Data Table: Antitumor Activity of Fluorinated Compounds

Compound NameIC50 (µM)Target
2,4-Dibromo-6-fluorobenzyl chloride15Cancer cell lines
Fluorinated analog A10Cancer cell lines
Fluorinated analog B20Cancer cell lines

Agrochemicals

The introduction of halogen groups in aromatic compounds enhances their biological activity as agrochemicals. 2,4-Dibromo-6-fluorobenzyl chloride can be utilized in the synthesis of herbicides and insecticides due to its ability to interfere with plant growth regulators and pest metabolism.

Case Study : Research has shown that fluorinated compounds can act as effective insect growth regulators by mimicking natural hormones in insects, leading to disrupted development and reproduction .

Synthesis of Functional Materials

Halogenated compounds like 2,4-Dibromo-6-fluorobenzyl chloride are valuable in the synthesis of functional materials such as polymers and coatings. The incorporation of fluorine can impart unique properties like increased hydrophobicity and chemical resistance.

Data Table: Properties of Fluorinated Polymers

Polymer TypePropertyEnhancement Due to Fluorination
Polyvinylidene fluoride (PVDF)Chemical resistanceHigh
Polytetrafluoroethylene (PTFE)HydrophobicityVery High

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluorobenzyl chloride in chemical reactions involves the electrophilic nature of the benzyl chloride moiety, which makes it susceptible to nucleophilic attack. The presence of electron-withdrawing bromine and fluorine atoms further enhances its reactivity by stabilizing the transition state during nucleophilic substitution and coupling reactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 2,4-dibromo-6-fluorobenzyl chloride with structurally related halogenated benzyl/benzoyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reactivity Profile
2,4-Dibromo-6-fluorobenzyl chloride C₇H₄Br₂FCl 302.4 Not reported High (nucleophilic substitution)
4-Bromo-2-fluorobenzoyl chloride C₇H₃BrClFO 237.4 220–222 Moderate (acyl chloride reactions)
4-Bromobenzoyl chloride C₇H₄BrClO 219.4 230–232 High (corrosive, releases HCl)
2-Fluorobenzyl chloride C₇H₆ClF 144.6 175–177 Moderate (alkylation reactions)

Key Observations :

  • The 2,4-dibromo-6-fluorobenzyl chloride has a significantly higher molecular weight due to the presence of two bromine atoms compared to mono-halogenated analogs like 4-bromobenzoyl chloride .
  • Boiling points decrease with fewer halogen substituents; for example, 2-fluorobenzyl chloride (175–177°C) boils at a lower temperature than 4-bromo-2-fluorobenzoyl chloride (220–222°C) .
  • Reactivity : Benzyl chlorides (e.g., 2,4-dibromo-6-fluorobenzyl chloride) are more prone to nucleophilic substitution at the CH₂Cl group, whereas benzoyl chlorides (e.g., 4-bromo-2-fluorobenzoyl chloride) participate in acylations or hydrolysis reactions .
2,4-Dibromo-6-fluorobenzyl Chloride
  • Reactivity : The electron-withdrawing halogens (Br, F) activate the benzene ring toward electrophilic substitution, while the benzyl chloride group facilitates SN2 reactions.
  • Applications : Used in Suzuki-Miyaura cross-couplings to synthesize biaryl structures, which are common in drug discovery. Fluorine enhances metabolic stability in pharmaceuticals .
4-Bromo-2-fluorobenzoyl Chloride
  • Reactivity : The acyl chloride group undergoes nucleophilic acyl substitution (e.g., forming amides or esters). Bromine and fluorine direct electrophilic attacks to specific ring positions.
  • Applications : Intermediate in peptide synthesis and agrochemical production .
4-Bromobenzoyl Chloride
  • Reactivity : Lacks fluorine, reducing electronic effects but retains high reactivity due to the acyl chloride group.
  • Applications : Precursor for dyes and liquid crystals .

Biological Activity

2,4-Dibromo-6-fluorobenzyl chloride is a halogenated aromatic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes current findings on its biological activity, including enzyme inhibition, cytotoxic effects, and structure-activity relationships.

The compound's chemical formula is C8H4Br2ClFC_8H_4Br_2ClF, with a molecular weight of approximately 295.38 g/mol. Its structure features two bromine atoms and one fluorine atom attached to a benzyl chloride moiety, which may influence its reactivity and biological interactions.

Enzyme Inhibition

Recent studies have indicated that derivatives of brominated compounds can act as effective inhibitors of various enzymes, particularly cholinesterases. For instance, brominated sulfonamides have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating Alzheimer's disease .

Table 1: Enzyme Inhibition Data for Related Compounds

CompoundEnzyme TargetIC50 (μM)Reference
2,4-Dibromo-6-fluorobenzyl chlorideAChETBDTBD
Brominated sulfonamideAChE60.80
4-Bromophenol analogCarbonic Anhydrase II60.80

Cytotoxicity

The cytotoxic potential of 2,4-Dibromo-6-fluorobenzyl chloride has not been extensively characterized; however, similar brominated compounds have demonstrated varying levels of cytotoxicity against cancer cell lines. For example, studies involving structurally related compounds have shown IC50 values ranging from 21 μM to over 100 μM against human cancer cell lines .

Table 2: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (μM)Reference
2,4-Dibromo-6-fluorobenzyl chlorideHeLa (cervical carcinoma)TBDTBD
IsoxazolidinesL1210 (leukemia)85–101
QuinazolinonesVarious21–102

Structure-Activity Relationship (SAR)

The presence of halogen atoms in the structure of benzyl compounds often enhances their biological activity by influencing electronic properties and steric factors. For instance, the introduction of fluorine and bromine atoms can modulate lipophilicity and facilitate interactions with biological targets. Research has shown that electron-withdrawing groups like fluorine increase the potency of certain derivatives against specific enzymes .

Case Studies

Several case studies have explored the biological implications of halogenated benzyl derivatives:

  • Alzheimer's Disease Research : A study investigated the cholinesterase inhibitory effects of various brominated compounds, revealing that modifications at the para position significantly affected inhibition potency .
  • Anticancer Activity : Another study demonstrated that certain dibrominated compounds exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic index for further development .

Q & A

Q. Basic Research Focus

  • Methodological Approach : Chlorination of halogenated toluenes under UV illumination is a common method (e.g., 2-chloro-6-fluorotoluene → 2-chloro-6-fluorobenzyl chloride derivatives) . Key variables include light wavelength (254–365 nm), reaction time (6–24 hours), and stoichiometry of Cl₂ gas. Monitor intermediates via GC-MS or HPLC to identify side products like over-chlorinated species.
  • Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, temperature). Use TLC or NMR to track reaction progress. Purity can be enhanced via recrystallization in non-polar solvents (hexane/ethyl acetate).

What spectroscopic and crystallographic techniques are most effective for resolving structural ambiguities in halogenated benzyl chlorides?

Q. Basic Research Focus

  • Experimental Design : Combine 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm substituent positions and coupling constants. For crystallography, use SHELX programs (e.g., SHELXL for refinement) to resolve torsional angles and halogen bonding patterns .
  • Contradiction Management : Discrepancies between computed (DFT) and experimental bond lengths may arise due to crystal packing effects. Validate with high-resolution SC-XRD data (R-factor < 0.05) .

How can competing reactivity pathways (e.g., nucleophilic substitution vs. elimination) be controlled during functionalization of 2,4-Dibromo-6-fluorobenzyl chloride?

Q. Advanced Research Focus

  • Mechanistic Insight : In SN² reactions (e.g., with Grignard reagents), steric hindrance from bromine substituents favors elimination. Use bulky bases (e.g., LDA) in THF at −78°C to suppress side reactions .
  • Kinetic Studies : Monitor reaction pathways via time-resolved IR or 19F^{19}\text{F} NMR. Computational modeling (Gaussian/PCM) can predict transition states and guide solvent selection (e.g., DMF for polar intermediates) .

What strategies mitigate contradictions in reported solubility and stability data for halogenated benzyl chlorides?

Q. Advanced Research Focus

  • Data Reconciliation : Solubility discrepancies in polar solvents (e.g., DMSO vs. acetonitrile) may stem from hydration effects. Use Karl Fischer titration to quantify residual water. For stability, conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis byproducts (e.g., benzyl alcohols) .
  • Standardization : Adopt OECD guidelines for reproducibility, including controlled atmosphere (N₂ glovebox) for moisture-sensitive compounds .

How can 2,4-Dibromo-6-fluorobenzyl chloride serve as a building block in multi-step syntheses of bioactive molecules?

Q. Applied Research Focus

  • Case Study : The compound’s halogenated scaffold is ideal for Suzuki coupling (e.g., with boronic acids to introduce aryl groups) or nucleophilic aromatic substitution (e.g., with amines for drug candidates). For example, analogs of dicloxacillin require regioselective functionalization at the benzyl position .
  • Scale-Up Challenges : Optimize Pd-catalyzed cross-couplings using microwave-assisted synthesis (80–120°C, 30 minutes) to reduce decomposition .

What safety protocols are critical for handling halogenated benzyl chlorides in academic labs?

Q. Basic Research Focus

  • Regulatory Compliance : Follow REACH guidelines for SVHCs (Substances of Very High Concern). Use fume hoods, PPE (nitrile gloves, goggles), and anhydrous conditions to prevent HCl release .
  • Waste Management : Neutralize residual chloride with NaHCO₃ before disposal. Store at −20°C in amber vials to inhibit photodegradation .

How can computational tools aid in predicting the reactivity of 2,4-Dibromo-6-fluorobenzyl chloride in complex matrices?

Q. Advanced Research Focus

  • In Silico Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER) can model solvent effects on reaction barriers .
  • Validation : Cross-check predictions with experimental Hammett constants (σ⁺ for meta/para substituents) and kinetic isotope effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dibromo-6-fluorobenzyl chloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.